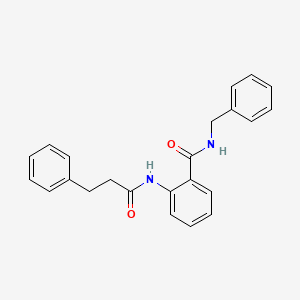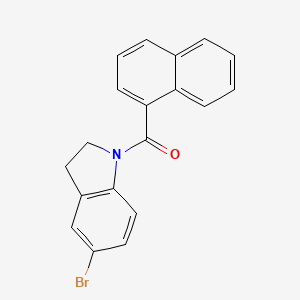![molecular formula C18H13ClN2O2S B3614478 N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B3614478.png)
N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide
Descripción general
Descripción
N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring system substituted with a carboxamide group and a 5-chloro-2-hydroxyphenyl moiety, which contributes to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide typically involves the reaction of 5-chloro-2-hydroxyaniline with naphthalene-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with a thiol to form the final carbamothioyl compound. The reaction conditions often require controlled temperatures and inert atmosphere to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form hydrogen bonds with active sites.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide exerts its effects involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its structural features allow it to interact with cellular pathways involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)acetamide: Similar structure but with an acetamide group instead of a naphthalene ring.
N-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide: Contains a pyrrolidine ring, offering different biological activities.
Uniqueness
N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide is unique due to its combination of a naphthalene ring and a carbamothioyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to form stable hydrogen bonds and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c19-12-8-9-16(22)15(10-12)20-18(24)21-17(23)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,22H,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOJZCXIVKNPHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(3,4-dimethoxyphenyl)urea](/img/structure/B3614395.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B3614397.png)
![2-(4-cyclohexylphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B3614400.png)


![4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B3614432.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B3614440.png)
![(5Z)-3-[(FURAN-2-YL)METHYL]-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3614446.png)
![1-(4-FLUOROBENZOYL)-3-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA](/img/structure/B3614455.png)
![3,4-dichloro-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3614460.png)
![3-(1-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-5-phenyl-1H-pyrrol-2-yl)propanoic acid](/img/structure/B3614469.png)
![5-bromo-2-chloro-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide](/img/structure/B3614475.png)
![2-(4-bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3614483.png)
![2-[2-Bromo-4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-ethoxyphenoxy]acetic acid](/img/structure/B3614488.png)
